3-(Aminomethyl)oxan-4-ol
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Overview
Description
3-(Aminomethyl)oxan-4-ol is a chemical compound with the molecular formula C6H13NO2. It is also known by its IUPAC name, 3-(aminomethyl)tetrahydro-2H-pyran-3-ol . This compound features a six-membered ring structure with an oxygen atom and an amino group attached to the ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)oxan-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of amino alcohols can lead to the formation of the oxane ring . Another method includes the use of epoxide ring-opening reactions followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as cerium(IV) in an aqueous acetic acid medium.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Cerium(IV) in aqueous acetic acid at 60°C.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of corresponding oxanones.
Reduction: Reduction can yield the corresponding amine derivatives.
Substitution: Substitution reactions can produce various substituted oxane derivatives.
Scientific Research Applications
3-(Aminomethyl)oxan-4-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Aminomethyl)oxan-4-ol is unique due to its specific ring structure and the presence of both an amino group and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-(aminomethyl)oxan-4-ol |
InChI |
InChI=1S/C6H13NO2/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-4,7H2 |
InChI Key |
CUQFOIIRQYFTIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1O)CN |
Origin of Product |
United States |
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